Product packaging for Bornelone(Cat. No.:CAS No. 2226-11-1)

Bornelone

Cat. No.: B1200206
CAS No.: 2226-11-1
M. Wt: 204.31 g/mol
InChI Key: WDMFHQNUSVLQMS-XFYQWYMDSA-N
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Description

Contextualization and Nomenclature

Origin and Classification as a Synthetic Compound

Bornelone is classified as a synthetic organic compound, meaning it is produced through chemical synthesis rather than being directly isolated from natural sources ontosight.aiontosight.aigoogle.com. Its synthesis involves multi-step processes that require precise control over reaction conditions to achieve the desired stereochemistry ontosight.ai. Chemically, this compound belongs to the class of organic compounds known as enones, characterized by a carbonyl group conjugated with an alkene ontosight.ai.

Systematic Naming and Structural Description

This compound is systematically named based on its molecular structure, which features a penten-2-one backbone and a 3,3-dimethylbicyclo(2.2.1)hept-2-ylidene substituent ontosight.aiontosight.ai. The bicyclic ring system, characteristic of bornane derivatives, is a key feature of its chemical identity ontosight.ai. The compound's stereochemistry is indicated by specific prefixes in its systematic names, leading to distinct isomeric forms.

The two primary systematic names for this compound isomers commonly referenced in academic literature are:

(3E,5E)-3-Penten-2-one, 5-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)- ontosight.aifda.govncats.io

(3Z,5Z)-3-Penten-2-one, 5-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)- ontosight.aithegoodscentscompany.comvulcanchem.com

The designations (E,E) and (Z,Z) refer to the stereochemistry of the double bonds within the this compound molecule, specifically at positions 3 and 5 of the penten-2-one chain ontosight.aiontosight.ai. This geometric isomerism is determined by the arrangement of substituents around a double bond, as defined by the Cahn-Ingold-Prelog (CIP) priority rules studymind.co.ukchemguide.co.uksavemyexams.comlibretexts.orgyoutube.com.

In E/Z isomerism:

E-isomer (Entgegen) : The two highest-priority groups attached to each carbon atom of the double bond are on opposite sides of the double bond axis studymind.co.ukchemguide.co.uksavemyexams.comlibretexts.org. The term "entgegen" is German for "opposite" studymind.co.uklibretexts.org.

Z-isomer (Zusammen) : The two highest-priority groups attached to each carbon atom of the double bond are on the same side of the double bond axis studymind.co.ukchemguide.co.uksavemyexams.comlibretexts.org. The term "zusammen" is German for "together" studymind.co.uklibretexts.org.

For this compound, the (3E,5E) isomer indicates that both double bonds at positions 3 and 5 have the highest-priority groups arranged on opposite sides. Conversely, the (3Z,5Z) isomer signifies that the highest-priority groups at both double bond positions are on the same side ontosight.aiontosight.ai. This stereochemical difference profoundly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

Despite the systematic nature of IUPAC nomenclature, this compound exhibits notable ambiguity and varying structural representations across published literature and databases fda.govpressbooks.pubresearchgate.net. This ambiguity can lead to confusion regarding its precise chemical identity.

A significant discrepancy exists in the reported molecular formula and molecular weight for this compound. Some sources indicate a molecular formula of C15H22O with a molecular weight of 218.33 g/mol ontosight.ai, while others consistently report C14H20O with a molecular weight of 204.31 g/mol fda.govncats.iovulcanchem.comfda.govcymitquimica.com. This difference of one carbon and two hydrogen atoms suggests that the term "this compound" may sometimes be used to refer to chemically distinct compounds or that errors exist in some published data.

Further illustrating this ambiguity, PubChem Compound Identifiers (CIDs) are sometimes inconsistently linked to specific isomers or their common names. For instance, PubChem CID 6436059 is associated with this compound, (3E,5E)- ncats.ionih.gov, and also with the common name "this compound" nih.gov. However, one source lists PubChem CID 6436059 in conjunction with "(E,5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pent-3-en-2-one", which is a different isomer thegoodscentscompany.com. For this compound, (3Z,5Z)-, PubChem CID 134160097 is identified vulcanchem.com. The prevalence of C14H20O (204.31 g/mol ) in association with both PubChem CIDs 6436059 and 134160097 suggests this is the more consistent molecular formula for the specific isomers discussed fda.govncats.iovulcanchem.comfda.govnih.gov. These inconsistencies highlight the challenges in accurately tracking and referencing specific chemical entities, necessitating careful cross-referencing in academic research.

The following table summarizes key information regarding the this compound isomers discussed, noting the observed discrepancies:

Common NameSystematic NameMolecular Formula (Reported)Molecular Weight ( g/mol ) (Reported)PubChem CID
This compound, (3E,5E)-(3E,5E)-3-Penten-2-one, 5-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-C14H20O fda.govncats.ionih.gov (Also C15H22O ontosight.ai)204.31 fda.govncats.io (Also 218.33 ontosight.ai)6436059 nih.gov
This compound, (3Z,5Z)-(3Z,5Z)-3-Penten-2-one, 5-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-C14H20O vulcanchem.com204.31 vulcanchem.com134160097 vulcanchem.com
Discussion of Structural Isomerism (E,E vs. Z,Z)

Distinguishing this compound from Structurally Related Terpenoids (e.g., Borneol)

In contrast, borneol is a bicyclic monoterpene alcohol with a molecular formula of C₁₀H₁₈O. fishersci.atpediaa.com Borneol's defining characteristic is the presence of a hydroxyl (-OH) group directly attached to its bicyclic ring system. Furthermore, borneol exists in endo and exo isomeric forms (borneol and isoborneol, respectively), referring to the orientation of the hydroxyl group relative to the bicyclic framework. pediaa.com Therefore, this compound's larger carbon skeleton, different molecular formula, and the presence of a conjugated enone system instead of an alcohol group clearly differentiate it from borneol.

Research Trajectory and Scholarly Significance

The academic interest in this compound, while perhaps not as historically extensive as some natural products, is rooted in its synthetic nature and potential applications.

Historical Overview of Research Interest

This compound is recognized as a synthetic compound. ontosight.ai Its presence in academic and industrial discussions has been noted in contexts such as cosmetics, where it has been identified as a UV-absorber. ljmu.ac.ukkriso.lt This suggests that interest in this compound has historically emerged from its utility in specific applied chemical areas rather than a long-standing fundamental research trajectory. Unlike borneol, which was identified as early as 1842 and extensively studied in the 19th century for its properties and reactions, this compound's documented history in broad academic literature appears more recent and application-driven. acs.org

Current Landscape of this compound Research

Current research on this compound primarily explores its potential biological activities. Studies have investigated its effects on cellular processes and its interactions with biomolecules. ontosight.ai While specific detailed findings on this compound itself are limited in publicly available literature, compounds possessing similar structural characteristics have been examined for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemistry. ontosight.ai The compound is not widely available commercially and is typically obtained through custom synthesis, indicating its specialized nature in research and development. ontosight.ai this compound has also been noted for its structural similarities to various phytochemicals and UV-protectants, which could guide future research directions. ljmu.ac.uk

Relevance in Contemporary Organic Synthesis and Chemical Biology Research

This compound holds relevance in contemporary organic synthesis and chemical biology due to its complex structure and the challenges associated with its preparation. Organic synthesis, the art and science of constructing organic molecules, is a foundational discipline that underpins advancements in chemical biology, medicinal chemistry, and drug discovery. rice.edu The synthesis of molecules like this compound, with its bicyclic system and specific stereochemical requirements, contributes to the development of new synthetic methodologies and strategies. ontosight.airice.eduasiaresearchnews.com

In chemical biology, researchers design and synthesize novel molecules to understand biological systems and develop new tools for biological investigations. universiteitleiden.nlcornell.edugla.ac.uk this compound's potential to interact with biomolecules and influence cellular processes positions it as a compound of interest within this field. The study of its synthesis and biological interactions can provide insights into structure-activity relationships, contributing to the broader goals of chemical biology in designing compounds with specific biological functions. ontosight.aigla.ac.uk

Chemical Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₄H₂₀O204.31Pentenone backbone, bicyclo[2.2.1]hept-2-ylidene substituent, conjugated enone system. ontosight.aiontosight.ainih.govfda.govwikidata.orgfda.gov
BorneolC₁₀H₁₈O154.25Bicyclic ring system, hydroxyl (-OH) group, monoterpene alcohol. fishersci.atpediaa.comuni.lufishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B1200206 Bornelone CAS No. 2226-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2226-11-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(E,5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pent-3-en-2-one

InChI

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6-

InChI Key

WDMFHQNUSVLQMS-XFYQWYMDSA-N

SMILES

CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Isomeric SMILES

CC(=O)/C=C/C=C\1/C2CCC(C2)C1(C)C

Canonical SMILES

CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Synonyms

bornelone

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Bornelone

Established Synthetic Routes

The preparation of complex organic molecules like Bornelone often relies on established synthetic routes that can be categorized by their approach to bond formation and functional group transformations.

The synthesis of this compound can involve multi-step processes, which are sequences of reactions where the product of one step becomes the starting material for the next, progressively building up the desired complex compound. libretexts.orgudel.eduyoutube.comyoutube.com Such sequences necessitate careful control of reaction conditions to ensure the desired stereochemistry is achieved. ontosight.ai This contrasts with single-step reactions and highlights the complexity often inherent in synthesizing molecules with specific structural features. nih.gov

Catalytic methods offer efficient and often more environmentally friendly routes to organic compounds by facilitating reactions with lower energy input and higher selectivity.

Palladium(II)-catalyzed direct cross-coupling reactions represent an efficient and general method for the synthesis of conjugated dienyl ketones, a class of compounds that includes this compound. acs.orgnih.govacs.orgresearchgate.net This approach is particularly noted for its utility in forming 1,3-dienyl ketone derivatives. acs.org

A notable example of this catalytic approach in this compound synthesis involves the direct cross-coupling of simple alkenes with vinyl ketones. Specifically, the reaction of camphene (B42988) with methyl vinyl ketone, catalyzed by palladium(II) acetate, successfully affords this compound in a single step. acs.orgacs.org This reaction has been reported to achieve a yield of 63%. acs.orgacs.org

Table 1: Palladium(II)-Catalyzed Synthesis of this compound

Reactant 1Reactant 2CatalystProductYield (%)
CampheneMethyl Vinyl KetonePalladium(II) AcetateThis compound63

Stereoselective control is a critical aspect of catalytic synthesis, ensuring that reactions produce specific stereoisomers. In the context of palladium(II)-catalyzed cross-coupling reactions, the E/Z selectivity of the product can be influenced by the choice of coupling partners, with some vinyl ketones leading to poorer E/Z selectivity. acs.orgacs.org More broadly, stereoselective catalytic synthesis often employs strategies such as the use of chiral auxiliaries or specific transition-metal catalysts to achieve high levels of stereocontrol. nih.govnih.govresearchgate.net The development of methods for stereoselective construction, particularly for compounds with complex stereogenic centers, remains an active area of research in organoboron chemistry and beyond. researchgate.net

Organometallic reagents play a significant role in the synthesis of this compound and other organic compounds. ontosight.ai These reagents, characterized by a metal-carbon bond, are widely used in organic synthesis to facilitate specific bonding and catalyze various reactions that might otherwise be difficult or impractical. mt.comlibretexts.org Organometallic compounds often act as nucleophiles due to the typically less electronegative nature of the metal atom compared to carbon, imparting a carbanionic character to the carbon atom. mt.comlibretexts.orgliu.edu Common examples of such reagents include organolithium and organomagnesium (Grignard) reagents, which are frequently employed in carbon-carbon bond formation. mt.comlibretexts.orgliu.edu Organoboron reagents are also utilized, particularly in stereodirected synthesis. organicchemistrydata.org

Catalytic Synthesis Approaches

Coupling of Simple Alkenes and Vinyl Ketones
Other Transition Metal-Catalyzed Methodologies

Transition metal-catalyzed reactions represent a significant approach in the synthesis of this compound and similar conjugated dienes. A prominent method involves palladium(II)-catalyzed direct cross-coupling reactions. This efficient and general method facilitates the synthesis of conjugated dienyl ketones, including this compound, through the coupling of simple alkenes with vinyl ketones. rsc.orgfigshare.com This synthetic strategy leverages transition metal-catalyzed double Cvinyl–H bond activation, a process crucial for constructing conjugated diene systems. rsc.org The utility of such methodologies has been demonstrated through gram-scale synthesis, highlighting their practicality for producing this compound and enabling subsequent product derivatization. rsc.org

Control of Reaction Conditions for Desired Stereochemistry

Achieving the precise stereochemistry of this compound, specifically its (E,E) configuration of the double bonds, is a critical aspect of its synthesis. ontosight.ai The multi-step synthetic pathways employed for this compound necessitate careful control of reaction conditions to ensure the desired stereochemical outcome. ontosight.ai Stereospecific reactions are fundamental in organic chemistry for selectively producing a particular stereoisomer. This control is typically achieved by manipulating various reaction parameters, including the choice of specific reaction conditions, catalysts, or reagents, which influence the stereochemical course of the reaction. figshare.com While general strategies for asymmetric synthesis, such as the use of chiral auxiliaries, are broadly applicable for controlling stereochemistry nih.gov, in the context of this compound, the focus is on establishing and maintaining the correct (E,E) geometry of its conjugated dienyl ketone system. ontosight.ai

Derivatization and Structural Modification Strategies

The synthetic versatility of this compound allows for various derivatization and structural modification strategies, enabling the exploration of new compounds with altered properties.

Design and Synthesis of this compound Derivatives

The methodologies developed for this compound synthesis inherently support the design and subsequent synthesis of its derivatives. rsc.org The ability to perform product derivatization on the synthesized this compound underscores the potential for creating a diverse range of related compounds. rsc.org For instance, the existence of different stereoisomers, such as (3Z,5Z)-Bornelone, exemplifies how modifications can involve altering the stereochemistry of the double bonds within the molecule. Research into derivatives of structurally related bicyclic compounds, like borneol, provides insights into broader derivatization strategies. These studies demonstrate that the core bicyclic structure can be modified, for example, by preparing esters or introducing various heterocycles, thereby expanding the chemical space around the parent compound. vulcanchem.com

Chemical Modifications of the Pentenone Backbone

The pentenone backbone of this compound constitutes a conjugated dienyl ketone system. ontosight.ai Chemical modifications targeting this backbone typically exploit the reactivity inherent in conjugated dienes and ketone functionalities. Conjugated dienes are known to undergo characteristic reactions such as electrophilic additions, including 1,2- and 1,4-addition products, due to the delocalization of their π electrons. slideshare.netlibretexts.org The outcome of these additions (e.g., kinetic vs. thermodynamic control) can be influenced by reaction conditions. slideshare.net The ketone group can participate in various carbonyl reactions, such as nucleophilic additions, reductions, or enolate-mediated transformations. The palladium(II)-catalyzed cross-coupling reactions used in this compound's synthesis highlight the reactivity of the vinyl ketone and alkene components, suggesting points for further chemical manipulation of the backbone. rsc.org

Chemical Modifications of the Bicyclic Ring System

This compound features a 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene substituent as its bicyclic ring system. ontosight.ai This bicyclo[2.2.1]heptane framework is known for its rigid structure. ontosight.ai Strategies for modifying such bicyclic systems can be inferred from studies on related compounds like borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol). Borneol derivatives are often formed by reactions at the hydroxyl group, leading to esters or other functionalized compounds. ontosight.aivulcanchem.com While this compound's bicyclic moiety is an alkene directly attached to the pentenone backbone, potential modifications could involve reactions at the methyl groups, the exocyclic double bond, or through functionalization of other positions on the bicyclic core. For example, direct sulfonylation on related bicyclo[2.2.1]heptane intermediates has been reported, followed by further transformations. nih.gov The inherent rigidity and specific geometry of the bicyclic system can influence the regioselectivity and stereoselectivity of any introduced modifications.

Theoretical and Computational Chemistry Studies of Bornelone

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental to understanding the electronic structure and energetic landscape of molecules. They are first-principles in nature, meaning they derive properties from the basic description of a system without external parameters. [Electronic structure calculations, 6]

Conformational analysis is the study of the energetics of different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. [Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives, 4], [MICE-PES: An Algorithm for Accurate Conformational Analysis and its Implementation to Natural Products, 5] This analysis identifies stable conformations and the energy barriers between them, which is critical for understanding a molecule's flexibility, stability, and reactivity. [TINKER Tutorial: Conformational Analysis, 8] Computational methods, often utilizing molecular mechanics force fields or higher-level quantum chemical calculations, are used to explore the potential energy surface and identify global and local energy minima. [MICE-PES: An Algorithm for Accurate Conformational Analysis and its Implementation to Natural Products, 5], [A robust force field based method for calculating conformational energies of charged drug-like molecules, 15] Despite the general importance of conformational analysis for complex organic molecules, specific computational studies detailing the conformational analysis and energetics of Bornelone were not found in the provided search results.

Electronic Structure Elucidation

Reaction Mechanism Investigations

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing insights into the pathways, intermediates, and transition states involved in chemical transformations. [Computational Investigations of Pd-Catalyzed C–H Functionalization Reactions, 13]

The elucidation of catalytic cycles is a key application of computational chemistry in understanding and optimizing synthetic processes. Computational studies can map out the entire catalytic pathway, including the identification of intermediates and the determination of energy barriers for each step, which helps in understanding rate-limiting steps and catalyst regeneration. [Computational Elucidation of the Catalytic Mechanism for Ketone Reduction by an Oxazaborolidine-Borane Adduct, 3], [Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium (B103445) salt/Lewis acid relay catalysis, 2] While this compound synthesis has been mentioned in conjunction with computational and quantum chemical studies, particularly in the context of palladium-catalyzed reactions for vinyl ketones, specific detailed computational elucidations of the catalytic cycles for this compound synthesis, including specific intermediates and energy profiles, were not detailed in the search results. [Picolinamide modified β-cyclodextrin/Pd (II) complex: a ..., 3], [Stereoselective Synthesis of cis -2,5-Disubstituted Pyrrolidines via ..., 1], [Palladium-Catalyzed Difunctionalization of Internal Alkynes via ..., 5]

Transition state analysis is critical for understanding the kinetics and selectivity of chemical reactions. A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products, and its characterization provides insights into the activation energy and the molecular rearrangements occurring during the reaction. [TS-tools: Rapid and Automated Localization of Transition States based on a Textual Reaction SMILES Input, 7], [Summer Fellowship Report Computational Studies on finding the transition state of Chemical Reactions, 14] Computational methods are used to locate and characterize these elusive structures, often by identifying first-order saddle points on the potential energy surface. [TS-tools: Rapid and Automated Localization of Transition States based on a Textual Reaction SMILES Input, 7] Despite the general utility of this approach, specific computational studies detailing the transition state analysis of this compound formation reactions were not found in the provided search results.

Computational Elucidation of Catalytic Cycles in this compound Synthesis

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broad range of computational techniques used to model molecular systems and predict their properties. Molecular docking, a specific application of molecular modeling, explores the preferred orientation of a ligand (like a small molecule) when bound to a macromolecular target (like a protein), and estimates the binding affinity. [Molecular Docking and Structure-Based Drug Design Strategies, 9], [Molecular modeling, docking and ADMET studies applied to the design of a novel hybrid for treatment of Alzheimer's disease, 13] These studies are widely used in drug discovery and materials science to understand molecular recognition and predict biological activity. While this compound is known as a cosmetic UV absorber and its structural similarity to other compounds has been noted, specific molecular modeling and docking studies involving this compound itself as a ligand or target were not detailed in the provided search results. [PubChem 2025, 1], [Development of an R-language tool to enhance in silico drug discovery from ethnopharmacologically used plant sources: The example of androgenetic alopecia., 23]

Compound Names and PubChem CIDs

In Silico Ligand-Target Interaction Prediction (for molecular targets in preclinical research)

In silico ligand-target interaction prediction is a crucial aspect of drug discovery, aiming to identify how a chemical compound, or ligand, might bind to a specific biological target. These computational approaches are broadly categorized into target-based and ligand-based methods. Target-based methods utilize the 3D structures of protein targets to identify potential ligands by analyzing protein-ligand complex interactions and conformations. Ligand-based approaches, conversely, predict binding possibilities by analyzing structural similarities between known ligands and the compound , operating on the principle that similar ligands tend to bind to similar targets with comparable affinities and elicit similar biological responses. nih.govbiotech-asia.org

While specific detailed in silico ligand-target interaction predictions for this compound as a direct drug candidate are not extensively documented, its relevance arises in studies exploring the potential of phytochemicals. A computational tool developed for drug discovery from ethnopharmacologically used plant sources aimed to enhance target identification and validation. This tool incorporates diverse information, including predictive Quantitative Structure-Activity Relationship (QSAR) modeling data, to reveal binding sites and affinities of chemicals for targets. ljmu.ac.uk Given this compound's structural similarity to certain phytochemicals, it could implicitly be considered within such frameworks, especially when investigating compounds with UV-protective properties or those with potential links to conditions like androgenetic alopecia (AGA). ljmu.ac.uk

Binding Affinity Computations for Proposed Molecular Targets

Binding affinity computations quantify the strength of the interaction between a molecule and its target protein, a fundamental parameter in drug design. mdpi.com Accurate prediction of binding affinities is vital for prioritizing promising drug candidates and optimizing their properties. mdpi.com Computational methods for this purpose include free energy-based simulations and machine learning-based scoring functions. nih.gov These methods often decompose binding affinity into contributions from interfacial and non-interfacial residues within a protein complex, optimizing parameters through simulations like Monte-Carlo. nih.govarxiv.org

In the context of the computational tool mentioned previously, the binding affinities of chemicals for identified targets were revealed. ljmu.ac.uk This suggests that compounds, including those structurally similar to this compound, could be subjected to such analyses within broader drug discovery initiatives. For instance, a QSAR classification model was developed for the androgen receptor (AR), a key target in AGA, using numerous active and inactive compounds. ljmu.ac.uk Although this compound itself was not explicitly cited as a direct subject of these binding affinity computations in the provided information, its structural resemblance to phytochemicals studied for AGA treatment implies its potential inclusion in such computational assessments.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) derivation involves establishing relationships between the chemical structure of compounds and their biological activity using computational methods. This process is crucial for predicting the biological activity and properties of novel compounds, thereby enhancing the efficiency of drug discovery efforts. ljmu.ac.ukresearchgate.net

Predictive Modeling for Biological Activity

Predictive modeling for biological activity, often achieved through Quantitative Structure-Activity Relationship (QSAR) models, involves extracting numerical features (molecular descriptors) from compounds and encoding the presence of sub-structural fragments (chemical fingerprints) to develop models that predict biological responses. nih.govplos.org These models are built using various algorithms, including Random Forest and Support Vector Machine, and are validated through cross-validation and external datasets. ljmu.ac.ukplos.org

A computational tool has been developed to support the creation of validated QSAR models, enabling the prediction of biological activity and properties of novel lead compounds derived from phytochemicals. ljmu.ac.uk This framework aims to accelerate drug discovery by integrating chemical, genomic, and pharmacological information. plos.org While this compound is a synthetic compound, its structural similarity to phytochemicals positions it within the scope of compounds that could be analyzed using such predictive models, particularly in the context of UV protection or other potential biological activities. ljmu.ac.uk

Structural Similarity Studies with Phytochemicals

This compound has been specifically noted for its structural similarity to certain phytochemicals, which are chemical compounds produced by plants. One prominent example is its structural resemblance to alpha-caryophyllene, a well-known phytochemical. ljmu.ac.uk This similarity is significant because many phytochemicals found in ethnopharmacologically used plants share structural resemblances with various compounds used as UV protectants, vascular protectants, and anti-inflammatory agents. ljmu.ac.uk Such structural similarities suggest potential links between the protective properties of these phytochemicals and their therapeutic applications, for instance, in protecting against UV radiation damage or in treating conditions like androgenetic alopecia. ljmu.ac.uk

Structural similarity studies are a key component in drug discovery, as they can reveal potential biological activities or therapeutic uses for compounds by comparing them to known active molecules. nih.govnih.gov The identification of this compound's structural similarity to alpha-caryophyllene highlights its potential to exhibit similar properties or to serve as a lead compound in further investigations into its biological activities, guided by the known effects of its natural counterparts. ljmu.ac.uk

Biological Activities and Mechanistic Research of Bornelone Preclinical Focus

In Vitro Cellular and Biochemical Investigations

In vitro studies are crucial for assessing the fundamental interactions of a compound with biological systems outside of a living organism. These investigations provide initial insights into a compound's activity and potential mechanisms of action.

Understanding how a compound influences cellular processes is a cornerstone of preclinical drug discovery. This includes evaluating its impact on cell viability and its ability to modulate intracellular signaling pathways.

Cellular viability assays are essential tools in preclinical research to determine the proportion of healthy, living cells within a population after exposure to a test compound. mdpi.com These assays measure various markers such as membrane integrity, metabolic activity, or enzymatic processes, providing insights into a compound's potential cytotoxic or proliferative effects. mdpi.comnih.gov For Bornelone, specific, detailed research findings regarding its effects on cellular viability in various research models, including quantitative data such as IC50 values (half maximal inhibitory concentration), are not widely reported in the current scientific literature. While general statements about potential biological activities like anticancer properties have been made for compounds with similar structures, direct and specific data for this compound's impact on cell viability are limited. ontosight.ai

The modulation of intracellular pathways by a chemical compound can reveal its mechanistic basis of action and its potential therapeutic targets. Intracellular signaling pathways regulate a myriad of cellular functions, and their alteration can lead to various biological outcomes relevant to disease states. researchgate.netnih.gov Studies in this area typically involve investigating the compound's influence on specific proteins, enzymes, or signaling cascades within the cell. For this compound, comprehensive in vitro research detailing its specific modulation of intracellular pathways is not extensively documented in the available literature. While the broader field of preclinical research emphasizes the importance of characterizing such interactions, specific findings for this compound remain largely unexplored in published reports.

Investigating a compound's interactions with biomolecules, such as enzymes and receptors, is critical for understanding its selectivity and potency.

Receptor binding assays are fundamental in preclinical drug discovery to characterize the interaction between a ligand (such as a drug candidate) and its target receptor. nih.gov These assays quantify binding affinity, kinetics, and selectivity, providing crucial data for evaluating drug efficacy and potential off-target effects. nih.govtubitak.gov.tr While receptor binding assays are a standard component of preclinical evaluation for many drug candidates, specific in vitro receptor binding data for this compound, including information on targeted receptors or binding affinities, are not widely reported in the accessible scientific literature.

Enzyme Modulation and Inhibition Studies

Preclinical Evaluation of Biological Properties (mechanistic)

In vitro mechanistic studies are crucial for elucidating the molecular pathways through which a compound exerts its biological effects. These studies often involve cell lines and biochemical assays.

While general mechanisms of anti-inflammatory agents often involve the inhibition of pro-inflammatory enzymes like COX-1 and COX-2, or modulation of signaling pathways such as NF-κB, specific in vitro mechanistic studies detailing this compound's anti-inflammatory actions were not found in the publicly available literature. frontiersin.orgnih.govmdpi.comnih.gov

Antimicrobial compounds typically act by disrupting microbial cell membranes, inhibiting intracellular synthesis, or interfering with vital metabolic pathways. nih.govmdpi.com However, specific in vitro mechanistic studies outlining this compound's antimicrobial actions, including its spectrum of activity or precise mechanisms against bacteria, fungi, or viruses, were not identified in the publicly available scientific literature. nih.govresearchgate.netnih.gov

In vitro anticancer research frequently employs various cancer cell lines to assess cytotoxicity, induction of apoptosis, cell cycle arrest, and modulation of proliferation markers. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org Despite the general mention of this compound's potential anticancer properties, specific in vitro mechanistic studies on this compound's effects on cancer cell lines, such as its impact on apoptosis, cell cycle progression, or specific signaling pathways, were not detailed in the reviewed literature.

Endocrine-disrupting chemicals (EDCs) can interfere with the endocrine system by interacting with hormone receptors like estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR), or by altering hormone synthesis and secretion. nih.govunipa.itnih.govmdpi.com

In vitro studies for assessing androgen, estrogen, and thyroid activity often involve reporter gene assays or binding assays using human cell lines expressing the respective receptors. nih.govplos.orgmdpi.combmbreports.orgnih.govnih.govnih.govmdpi.combiosb.commdpi.comfrontiersin.orgoncotarget.commdpi.com However, specific in vitro mechanistic studies investigating this compound's interaction with androgen, estrogen, or thyroid receptors, or its impact on their activity, were not found in the publicly available scientific literature.

Endocrine System Interaction Research (in vitro mechanistic studies)

Preclinical In Vivo Pharmacological Research (Non-Human Animal Models)

Preclinical in vivo studies using non-human animal models are essential for evaluating the therapeutic potential, efficacy, and initial safety of drug candidates in a complex biological system before human trials. erbc-group.commdpi.comharvard.edunih.govfda.gov Despite the general indication of this compound's potential biological activities, specific preclinical in vivo pharmacological research findings for this compound in non-human animal models were not identified in the publicly available literature.

Pharmacodynamic Investigations (molecular and physiological responses in non-human models)

Pharmacodynamic (PD) investigations in preclinical research aim to understand how a drug affects the body, including its molecular and physiological responses, mechanism of action, and the relationship between drug concentration and its therapeutic or biological effects in non-human models . These studies are crucial for elucidating the efficacy and safety profile of a compound before human trials . Preclinical pharmacodynamic studies often involve examining dose-response relationships and the duration of action in various animal models to predict potential therapeutic benefits nih.govnih.gov.

As of the current search, specific detailed preclinical pharmacodynamic data, including molecular and physiological responses of this compound in non-human models, were not identified. Therefore, no specific data tables related to this compound's pharmacodynamic investigations can be presented here.

Pharmacokinetic Studies (ADME in preclinical models)

Pharmacokinetic (PK) studies, often abbreviated as ADME, describe what the body does to a drug: its Absorption, Distribution, Metabolism, and Excretion medicilon.combioivt.comoncodesign-services.com. These studies are fundamental in preclinical drug development to characterize how a compound moves through and is processed by the body, providing critical insights into its viability as a therapeutic agent bioivt.comthermofisher.com. ADME properties influence a drug's concentration at the target site, its duration of action, and potential for accumulation or interactions bioivt.combioivt.com.

Specific preclinical pharmacokinetic data for this compound were not identified in the available search results. The following subsections describe the general aspects of ADME studies conducted in preclinical models.

Absorption is the process by which a drug enters the bloodstream from its site of administration medicilon.combioivt.com. In preclinical studies, various routes of administration (e.g., oral, intravenous, intranasal) are explored to determine the rate and extent of absorption, often quantified by bioavailability thermofisher.comnih.gov. Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues and organs medicilon.combioivt.com. Key parameters in distribution studies include the volume of distribution and the extent of plasma protein binding, which indicate how widely a drug is dispersed throughout the body and its availability to target tissues frontiersin.orgerbc-group.commdpi.com. Studies may also assess tissue-specific accumulation, including penetration into challenging areas like the brain nih.govmdpi.com.

As specific absorption and distribution profiles for this compound in preclinical models were not identified, no data tables can be generated.

Metabolism is the enzymatic conversion of a drug into other compounds, known as metabolites, primarily to facilitate their elimination from the body by making lipophilic molecules more water-soluble bioivt.comthermofisher.com. Preclinical metabolism studies identify the enzymes responsible for biotransformation (e.g., cytochrome P450 enzymes), characterize the metabolic pathways, and identify the structures of major metabolites bioivt.comnih.govdrughunter.comsciex.comacs.org. These studies are crucial for understanding potential drug-drug interactions, identifying active or toxic metabolites, and assessing species differences in metabolism to select appropriate animal models for safety assessments bioivt.comthermofisher.comnih.govsciex.comsgs.com.

Specific metabolic pathways and metabolite identification data for this compound in preclinical models were not identified, thus no corresponding data tables can be provided.

Specific excretion mechanisms for this compound in preclinical models were not identified, and therefore, no data tables can be presented.

Metabolic Pathways and Metabolite Identification

Molecular Targets and Signaling Pathways

Identifying molecular targets and the signaling pathways they influence is a cornerstone of preclinical drug discovery, as it elucidates the fundamental mechanisms by which a compound exerts its biological effects nih.govmdpi.commdpi.com. This understanding is critical for rational drug design, optimizing efficacy, and predicting potential off-target effects nih.govresearchgate.net.

The identification and validation of key molecular targets in preclinical research involve pinpointing specific proteins (e.g., receptors, enzymes, ion channels) or other biomolecules with which a drug interacts to produce its pharmacological effects mdpi.commdpi.com. This process often involves a combination of in vitro assays, cellular studies, and in vivo experiments researchgate.net. Common signaling pathways investigated include, but are not limited to, the NF-κB pathway, Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38), and the PI3K/Akt pathway, which are frequently implicated in various physiological and pathological processes like inflammation, cell proliferation, and apoptosis nih.govmdpi.commdpi.comfrontiersin.org. Validation of these targets typically involves demonstrating that modulation of the target by the compound leads to the desired biological outcome in preclinical models researchgate.net.

As of the current search, specific key molecular targets and signaling pathways for this compound in preclinical research were not identified. Therefore, no specific data tables detailing this compound's molecular targets can be presented.

Based on the conducted research, detailed information focusing solely on the chemical compound "this compound" (PubChem CID: 6436059) regarding its biological activities, specifically the elucidation of intracellular signaling cascades and its impact on gene expression and protein regulation in preclinical models, is not extensively documented in the available scientific literature.

The search results primarily identify this compound as 5-(3,3-dimethyl-2-norbornyliden)-3-penten-2-one and mention its use as a cosmetic UV absorber. thegoodscentscompany.com

It is important to note that many search results related to biological activities and mechanistic research, including effects on signaling pathways and gene/protein expression, refer to "Borneol" (PubChem CID: 65408), which is a distinct chemical compound, a bicyclic monoterpenoid alcohol. nih.govnih.govnih.govnih.govdrugbank.comresearchgate.net

Due to the strict instruction to focus solely on "this compound" and to exclude any information outside the explicit scope of the specified sections, and given the lack of specific preclinical data for this compound concerning intracellular signaling cascades and gene/protein regulation, it is not possible to generate a comprehensive article adhering to the requested outline.

Analytical Methodologies for Bornelone Research and Characterization

Spectroscopic Techniques for Structural Analysis and Purity Assessment

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of Bornelone, serving as fundamental tools for both structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like this compound. Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are routinely employed. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms within the molecule, while ¹³C NMR reveals the carbon skeleton and different carbon environments. The chemical shifts, coupling constants, and integration values obtained from NMR spectra are critical for assigning specific atoms to their positions within this compound's bicyclic and pentenone moieties. The application of NMR spectroscopy has been noted in the characterization of dienyl ketones, a class to which this compound belongs, during their synthesis.

Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to provide characteristic fragmentation patterns that aid in structural confirmation. High-resolution mass spectrometry (HRMS) can accurately determine the exact mass of the molecule, which is crucial for confirming its elemental composition (e.g., C₁₄H₂₀O). The fragmentation pattern observed in MS provides clues about the compound's substructures, as specific bonds break under electron ionization, yielding characteristic ion fragments. This technique has been applied in the analysis of this compound, including its identification as an environmental pollutant and in the characterization of synthesized this compound derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, particularly due to its conjugated dienyl ketone structure. This technique measures the absorption of UV or visible light by the sample, providing an absorption spectrum that can be used for qualitative and quantitative analysis. The presence of conjugated double bonds and a carbonyl group in this compound leads to characteristic absorption maxima in the UV-Vis region, which can be used to confirm its identity, assess its purity, and determine its concentration in solutions. Research applications of UV-Vis spectroscopy extend to tracking structural changes and characterizing materials.

Infrared (IR) Spectroscopy

Chromatographic Separation Methods for Research

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures, ensuring the isolation of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of this compound. HPLC allows for the separation of this compound from impurities, precursors, and by-products in synthetic mixtures or biological samples based on differences in their interaction with a stationary phase and a mobile phase. The technique is highly versatile, offering various column chemistries and detection methods (e.g., UV detectors) to achieve optimal separation and sensitive detection. HPLC has been explicitly mentioned in the context of analyzing this compound, particularly in lists of analytical methods for cosmetic ingredients, indicating its utility for purity assessment and content determination.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely utilized analytical technique for separating and analyzing compounds that can be vaporized without decomposition. While specific detailed research findings on this compound's analysis by GC are not extensively documented in publicly available literature, this compound has been referenced in contexts implying its analysis through chromatographic methods. For instance, this compound is listed among substances that may be subject to non-target screening, a process that often involves GC-based techniques for the identification of unknown or emerging environmental pollutants miljodirektoratet.no. The general applicability of chromatography for this compound is also indicated in various chemical and analytical contexts regulations.gov. In GC, compounds are separated based on their differential partitioning between a stationary phase and a mobile gas phase, making it suitable for volatile or semi-volatile organic compounds like this compound. The absence of specific published GC methods for this compound highlights an area where further detailed research could contribute to its comprehensive characterization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective analytical tool for the separation, identification, and monitoring of chemical reactions. This compound is explicitly mentioned as a compound for which TLC analysis is applicable regulations.gov. Its use in the analysis of cosmetic products, where this compound functions as a UV filter, further underscores the relevance of TLC in its characterization wdh.ac.id. TLC involves the separation of components of a mixture on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat, inert substrate. The separation occurs as the mobile phase (solvent system) moves up the stationary phase by capillary action, carrying the components at different rates based on their affinities for both phases. In chemical synthesis, TLC is commonly employed to monitor reaction progress, with examples showing its utility in tracking the consumption of starting materials or the formation of products, often visualized under UV light or by chemical staining google.comgoogle.com. Typical solvent systems, such as mixtures of chloroform, methanol, and acetic acid, or chloroform, methanol, and water, are generally employed, though specific optimized conditions for this compound would depend on its exact chemical properties and the matrix of interest google.comgoogle.com.

Advanced Analytical Approaches

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. After chromatographic separation of components, the mass spectrometer ionizes the separated molecules and measures their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification and quantification. This technique is particularly effective for volatile and thermally stable compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) integrates liquid chromatography with mass spectrometry. LC-MS is suitable for a wider range of compounds, including non-volatile or thermally labile substances, as it does not require the analyte to be vaporized. The LC component separates compounds in a liquid mobile phase, and the MS detector provides molecular weight and structural information. Both GC-MS and LC-MS are indispensable tools in modern analytical chemistry for comprehensive compound characterization, purity assessment, and trace analysis, and would be instrumental in detailed this compound research.

Compound Names and PubChem CIDs

Biosynthetic Considerations and Natural Product Analogies

Potential Natural Origins or Biosynthetic Linkages

Bornelone is predominantly recognized as a synthetic compound , with research detailing its multi-step synthesis rather than natural isolation ontosight.aiontosight.ai. Its chemical structure is characterized by a penten-2-one backbone linked to a 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene substituent ontosight.aiontosight.ai. The bicyclo[2.2.1]heptane ring system is a hallmark of bornane derivatives, a class of compounds frequently found in nature ontosight.ai.

While this compound itself is synthetic, its core bicyclic motif draws strong analogies to naturally occurring bornane-type terpenes. A prominent example is borneol, a bicyclic monoterpene alcohol that is widely distributed in various plant species, including Heterotheca, Artemisia, and Rosmarinus officinalis (rosemary) wikipedia.org. The biosynthesis of borneol, like other terpenes, proceeds through the isoprenoid pathway. This pathway typically begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) wikipedia.org. Subsequently, enzymes such as bornyl diphosphate (B83284) synthase catalyze the cyclization of GPP to bornyl diphosphate, which is then dephosphorylated by a phosphatase to yield borneol wikipedia.org. The chirality of naturally produced borneol is determined by the specificity of the bornyl diphosphate synthase wikipedia.org. The structural resemblance of this compound's bicyclic core to these natural bornane derivatives suggests a hypothetical, albeit currently unobserved for this compound itself, biosynthetic linkage to the broader terpene biosynthesis machinery.

Comparative Studies with Naturally Occurring Compounds of Similar Structural Motifs

This compound exhibits structural similarities with certain naturally occurring compounds, particularly sesquiterpenes. Notably, its structure has been described as quite similar to that of the phytochemical alpha-caryophyllene ljmu.ac.uk. Alpha-caryophyllene, also known as alpha-humulene, is a naturally occurring monocyclic sesquiterpene (C15H24) that contains an 11-membered ring and three nonconjugated carbon-carbon double bonds wikipedia.orgnih.gov. It is widely found in the essential oils of various aromatic plants, including Humulus lupulus (hops), basil, oregano, and clove wikipedia.orgpediaa.comchemfaces.com.

Despite differences in their precise molecular formulas (this compound: C14H20O; alpha-caryophyllene: C15H24), the shared presence of complex polycyclic or large ring systems and multiple sites of unsaturation represents a common structural motif in both compounds ljmu.ac.ukpediaa.com. These structural resemblances can be significant, as similar chemical scaffolds in natural products often imply analogous chemical reactivities or potential interactions with biological systems. Research has indicated that such phytochemicals, structurally similar to compounds like this compound (which is used as a UV-absorber in cosmetics), may also possess properties relevant to UV protection or anti-inflammatory activities ljmu.ac.uk.

Emerging Research Frontiers and Future Prospects for Bornelone

Development of Novel Synthetic Approaches and Catalyst Systems

The synthesis of Bornelone is a multi-step process that necessitates precise control over reaction conditions to achieve the desired stereochemistry ontosight.ai. Current synthetic methodologies often involve the use of organometallic reagents and various catalytic processes ontosight.ai. The ongoing development of novel synthetic approaches and catalyst systems aims to enhance the efficiency, selectivity, and sustainability of this compound production and its derivatives.

Recent advancements in organic synthesis highlight the growing interest in sustainable catalytic systems. These include the utilization of earth-abundant, non-toxic metals and the design of bio-inspired frameworks that mimic enzymatic precision researchgate.net. Heterogeneous catalysis, which facilitates easier catalyst separation and recyclability, is also gaining traction for its sustainability benefits researchgate.net. For instance, palladium (0) nanoparticles have been explored as novel and reusable catalysts for the synthesis of various complex organic molecules, demonstrating high surface-to-volume ratios that enhance catalytic activity scirp.org. Similarly, the development of novel chiral organocatalysts, such as α-tetrazole binaphthylazepines, offers pathways to achieve high enantioselectivity in complex reactions, which is crucial for synthesizing specific stereoisomers of compounds like this compound mdpi.com.

Computational methods, particularly density functional theory (DFT) and machine learning, are increasingly being employed in catalyst development. These computational tools enable the prediction of catalytic properties and the rational design of novel catalyst architectures with optimized activity and selectivity, accelerating the development of tailored systems for specific synthetic objectives researchgate.net.

Table 1: Novel Synthetic Approaches and Catalyst Systems in Organic Synthesis

Approach/SystemKey CharacteristicsPotential Impact on this compound Synthesis
Organometallic Reagents Precise control over bond formation; often requires inert conditions.Facilitates complex C-C bond formations and stereochemical control.
Catalytic Processes Enhances reaction rates and selectivity; can reduce energy consumption.Enables more efficient and selective synthesis of this compound.
Earth-Abundant/Non-Toxic Metals Environmentally friendly and cost-effective alternatives to precious metal catalysts.Promotes greener and more sustainable this compound production.
Bio-inspired Catalysts Mimic enzyme active sites for high specificity under mild conditions.Offers highly selective and efficient routes for complex stereochemistry.
Heterogeneous Catalysis Easy separation and recyclability of catalysts; suitable for large-scale applications.Improves economic viability and environmental profile of synthesis.
Chiral Organocatalysts Induces enantioselectivity in asymmetric reactions.Crucial for synthesizing specific enantiomers of this compound with desired activity.
Computational Methods (DFT, ML) Predicts catalytic properties and optimizes catalyst design in silico.Accelerates discovery and optimization of new this compound synthetic routes.

Advanced Mechanistic Elucidation of Biological Activities in Preclinical Contexts

While specific detailed mechanistic insights into this compound's biological activities are limited, research on compounds with similar structural motifs suggests a range of potential biological effects. These include anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. Furthermore, this compound and its derivatives have been explored for applications in agriculture, including their potential as insecticides ontosight.ai.

Advanced mechanistic elucidation in preclinical contexts involves delving into the molecular and cellular pathways through which this compound exerts its effects. This typically involves a combination of biochemical assays, cell-based studies, and in vivo models. The goal is to understand how this compound interacts with biomolecules, modulates cellular processes, and ultimately contributes to observed biological outcomes ontosight.ai. For instance, if this compound exhibits anti-inflammatory properties, preclinical studies would investigate its impact on inflammatory mediators, signaling pathways (e.g., NF-κB, MAPK), and immune cell responses. Similarly, for potential anticancer activity, research would focus on mechanisms such as cell cycle arrest, apoptosis induction, or inhibition of angiogenesis.

Preclinical research is fundamental for gaining comprehensive insights into disease mechanisms and assessing the biological impact of novel compounds before clinical translation biobide.comfraunhofer.de. This stage is crucial for identifying potential therapeutic targets and understanding the molecular basis of disease progression and modulation by compounds like this compound fraunhofer.de.

Integration with Systems Biology and Omics Technologies for Comprehensive Preclinical Research

The integration of systems biology and various 'omics' technologies is revolutionizing comprehensive preclinical research for compounds like this compound. Rather than a reductionist approach, systems biology adopts a holistic and integrative view, aiming to understand the intricate network of biological processes nih.govresearchgate.net. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide vast amounts of high-throughput data, offering a comprehensive molecular snapshot of biological systems biobide.comnih.govresearchgate.net.

In the context of this compound research, these technologies can be applied to:

Elucidate Disease Mechanisms : Genomics and transcriptomics can help identify genetic variations and gene expression changes associated with diseases that this compound might influence, paving the way for potential therapeutic targets biobide.com.

Biomarker Discovery : Omics data can unveil biomarkers indicative of disease presence, progression, or response to this compound, crucial for preclinical assessment and future diagnostic or prognostic applications biobide.comfraunhofer.de.

Understand Drug Toxicity and Efficacy : Proteomics and metabolomics can reveal how this compound interacts with proteins and alters metabolic pathways, providing insights into its potential efficacy and off-target effects biobide.comfraunhofer.de.

Predictive Modeling : Integrating multi-omics data allows for the development of sophisticated predictive models for disease progression, treatment outcomes, and patient responses, offering a more personalized approach to preclinical research biobide.com.

High-throughput techniques and advanced computational tools are essential for managing and interpreting the vast quantities of data generated by omics technologies biobide.comnih.gov. This integrated approach enables researchers to explore complex interactions and networks within biological systems more comprehensively, accelerating the understanding of this compound's biological impact biobide.com.

Table 2: Omics Technologies and Their Applications in Preclinical Research

Omics TechnologyFocus AreaApplication in this compound Preclinical Research
Genomics Study of an organism's entire genome.Identifying genetic predispositions or variations influencing this compound's activity or targets.
Transcriptomics Study of RNA transcripts (gene expression).Analyzing gene expression changes in response to this compound treatment; identifying affected pathways.
Proteomics Large-scale study of proteins.Identifying protein targets of this compound; understanding protein-protein interactions and post-translational modifications.
Metabolomics Study of metabolites within a cell/organism.Profiling metabolic changes induced by this compound; understanding its impact on cellular metabolism.
Lipidomics Large-scale study of lipids.Investigating this compound's effects on lipid signaling pathways or membrane integrity.
Systems Biology Holistic study of biological systems.Integrating multi-omics data to build comprehensive models of this compound's effects on biological networks.

Rational Design of Next-Generation this compound Analogues for Specific Research Applications

Rational design is a critical and challenging endeavor in chemical research, involving the strategic creation of novel molecules with predefined pharmacological actions or specific research applications mdpi.com. For this compound, this approach focuses on designing next-generation analogues that can overcome limitations of the parent compound or enhance specific desirable properties, such as improved activity, specificity, selectivity, or bioavailability mdpi.com.

The process of rational design typically involves:

Structure-Activity Relationship (SAR) Analysis : This fundamental aspect involves systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its biological activity. For example, studies on other compounds have shown that specific functional groups or structural motifs can significantly enhance potency nih.gov.

Computational Chemistry : Advanced computational methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, play a crucial role. These tools allow researchers to predict how this compound analogues might interact with biological targets and to optimize their structures in silico before synthesis mdpi.com.

Target-Oriented Design : If a specific biological target for this compound or its related compounds is identified (e.g., an enzyme, receptor, or protein), analogues can be rationally designed to optimize their binding affinity and selectivity for that target mdpi.com.

Addressing Limitations : Rational design can also address potential shortcomings, such as poor solubility, metabolic instability, or off-target interactions, by incorporating structural modifications that mitigate these issues mdpi.com.

By applying these principles, researchers can create a library of this compound analogues tailored for specific research applications, such as enhanced potency in a particular biological assay, improved selectivity for a specific pathway, or better physicochemical properties for in vivo studies.

Application as Chemical Probes for Understanding Biological Systems

This compound and its analogues hold significant promise as chemical probes for dissecting and understanding complex biological systems. Chemical probes are small-molecule compounds designed to selectively modulate a particular protein target or biological pathway, allowing researchers to investigate the functional consequences of this modulation in cells or organisms numberanalytics.comthermofisher.kr. They serve as invaluable tools in chemical biology, bridging the gap between molecular targets and broader biological phenotypes thermofisher.kr.

The application of this compound as a chemical probe could involve:

Target Identification and Validation : By observing the phenotypic changes induced by this compound, researchers can infer the biological pathways or molecular targets it affects. Subsequent studies can then validate these targets, establishing a direct link between the target and the observed biological outcome thermofisher.kr.

Mechanistic Elucidation : this compound probes can be used to activate or inhibit specific biological pathways, thereby helping to unravel the intricate biochemical mechanisms underlying various cellular processes or disease pathologies numberanalytics.com.

Understanding Protein Function : If this compound is found to interact with specific proteins, it can be used as a probe to study the function of those proteins and how they interact with other molecules within a biological system numberanalytics.com.

Phenotype-to-Target Deconvolution : In cases where this compound exhibits a desired biological effect (e.g., anti-inflammatory activity) but its precise target is unknown, it can be used as a probe to identify the molecular components responsible for that phenotype thermofisher.kr.

Chemical probes offer a biological validation of a target, providing crucial insights before embarking on the costly and time-consuming process of drug development thermofisher.kr. The development of high-quality chemical probes, characterized by high potency and selectivity for their intended targets, is a major focus in chemical biology, contributing significantly to accelerating the discovery of new pharmaceuticals thermofisher.krnih.gov.

Table 3: Applications of Chemical Probes in Biological Research

Application AreaDescriptionRelevance for this compound Research
Target Identification Discovering the specific molecular components (proteins, pathways) that a compound interacts with.Identifying novel biological targets modulated by this compound's unique structure.
Target Validation Confirming that modulating a specific target leads to a desired biological outcome.Providing biological evidence that this compound's targets are relevant for its observed effects.
Mechanistic Elucidation Unraveling the step-by-step molecular processes through which a compound exerts its effects.Delineating the precise biochemical pathways influenced by this compound.
Studying Protein Function Investigating the roles of individual proteins and their interactions within biological systems.Using this compound to perturb or activate specific proteins and observe their functional impact.
Phenotype-to-Target Deconvolution Identifying the molecular target responsible for an observed biological effect.Linking this compound's phenotypic effects (e.g., anti-inflammatory) to specific molecular targets.
Drug Discovery Enablement Accelerating the early stages of drug discovery by providing insights into target biology.Informing future drug development efforts based on this compound's mechanism of action.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing Bornelone (CAS: 2226-11-1) in environmental samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for precise quantification due to its sensitivity to trace concentrations. Gas chromatography (GC) with electron capture detection may also be used for volatile derivatives, but requires validation against matrix effects (e.g., soil or water interferences) . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly 13C^{13}\text{C}-NMR to confirm the bicyclic terpenoid structure .

Q. How can researchers design experiments to assess this compound’s acute toxicity in aquatic ecosystems?

  • Methodological Answer : Follow OECD Test Guideline 202 (Daphnia sp. acute immobilization test) or 203 (fish acute toxicity test). Key considerations include:

  • Standardizing exposure durations (e.g., 48–96 hours) and concentrations (e.g., 0.1–10 mg/L).
  • Controlling water parameters (pH, temperature, dissolved oxygen) to isolate compound-specific effects .
  • Including positive controls (e.g., reference toxicants like potassium dichromate) to validate assay sensitivity .

Q. What criteria should guide literature reviews to identify gaps in this compound’s environmental fate studies?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with search terms targeting This compound, environmental persistence, and degradation pathways. Prioritize peer-reviewed studies indexed in Scopus or Web of Science. Evaluate biases by cross-referencing regulatory reports (e.g., EPA documents) and patent databases for unpublished data .

Advanced Research Questions

Q. How can contradictions in this compound’s mutagenicity data from QSAR models be resolved?

  • Methodological Answer :

  • Step 1 : Re-evaluate applicability domains (AD) of each QSAR model. For example, if models disagree on mutagenicity (e.g., some predict positive while others negative), verify whether this compound’s structure aligns with the training data of each model .
  • Step 2 : Conduct in vitro Ames tests using TA98 and TA100 strains with/without metabolic activation (S9 mix) to resolve discrepancies. Compare results against computational predictions .
  • Step 3 : Apply sensitivity analysis to identify structural descriptors (e.g., electrophilic sites) driving conflicting predictions .

Q. What experimental designs minimize subsampling errors in this compound’s heterogeneous environmental samples?

  • Methodological Answer :

  • Strategy : Use composite sampling (multiple increments from bulk material) and rotary dividers to ensure homogeneity .
  • Validation : Calculate sampling errors (sFEs_{FE}) using Ingamells’ constant (KsK_s) to determine the minimum subsample mass required for representativeness. For example, if Ks=100mgK_s = 100 \, \text{mg}, subsamples must exceed this threshold to avoid bias .
  • Documentation : Report pre-treatment steps (e.g., drying, sieving) and particle size distribution to enable reproducibility .

Q. How can metabolomic data be integrated with toxicogenomic studies to unravel this compound’s mode of action?

  • Methodological Answer :

  • Multi-Omics Workflow :

Expose model organisms (e.g., zebrafish embryos) to sublethal this compound concentrations.

Perform LC-MS-based untargeted metabolomics to identify dysregulated pathways (e.g., lipid peroxidation).

Pair with RNA sequencing to correlate metabolic shifts with gene expression changes (e.g., oxidative stress markers like sod1).

  • Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map interactions between metabolites and genes. Validate hypotheses via knockout models or inhibitor assays .

Methodological Considerations for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to log-logistic models (e.g., Y=11+(xEC50)kY = \frac{1}{1 + (\frac{x}{EC_{50}})^k}) to estimate EC50EC_{50} values. Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals .
  • Handling Outliers : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. If exclusion is warranted, document rationale to maintain transparency .

Q. How should researchers address ethical concerns in field studies involving this compound’s ecological impact?

  • Methodological Answer :

  • Permitting : Obtain approvals from institutional biosafety committees (IBCs) and environmental agencies (e.g., USDA-APHIS for non-target species impacts).
  • Risk Mitigation : Design containment protocols (e.g., microcosms) to prevent compound leakage into unaffected ecosystems .

Tables for Methodological Guidance

Research Stage Key Tools References
Sample PreparationComposite sampling, rotary dividers
Toxicity TestingOECD Guidelines 202/203
Computational ModelingQSAR models, sensitivity analysis
Data IntegrationMetaboAnalyst, STRING

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.